molecular formula C18H25N2NaO4 B1662284 Proglumide sodium salt CAS No. 99247-33-3

Proglumide sodium salt

Cat. No. B1662284
CAS RN: 99247-33-3
M. Wt: 356.4 g/mol
InChI Key: UFMWGCINVOIJSO-UHFFFAOYSA-M
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Description

Proglumide sodium salt is a non-peptide cholecystokinin receptor antagonist . It has greater selectivity for the CCKA subtype . It selectively blocks central nervous system effects . Proglumide sodium salt is orally active .


Molecular Structure Analysis

The empirical formula of Proglumide sodium salt is C18H25N2NaO4 . Its molecular weight is 356.39 g/mol .


Physical And Chemical Properties Analysis

Proglumide sodium salt is a solid substance . It is white in color and soluble in water .

Scientific Research Applications

Specific Scientific Field

Gastroenterology

Summary of the Application

Proglumide sodium salt is a non-selective cholecystokinin (CCK) antagonist . It has been used to study the effects of proglumide on cholecystokinin-stimulated amylase secretion .

Methods of Application or Experimental Procedures

Proglumide sodium salt inhibits CCK-stimulated amylase secretion and prevents CCK-induced 2-deoxyglucose uptake in mouse pancreatic acini .

Results or Outcomes

The application of Proglumide sodium salt resulted in the inhibition of CCK-stimulated amylase secretion .

Application in Oncology

Specific Scientific Field

Oncology

Summary of the Application

Proglumide sodium salt has been used to study its effects on the growth of colon carcinoma cells .

Methods of Application or Experimental Procedures

Proglumide sodium salt blocks the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment .

Results or Outcomes

The application of Proglumide sodium salt resulted in the blocking of growth of HT29 colon carcinoma cells .

properties

IUPAC Name

sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMWGCINVOIJSO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912821
Record name Proglumide sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proglumide sodium salt

CAS RN

99247-33-3
Record name Proglumide sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proglumide sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
G Shillabeer, JS Davison - American Journal of Physiology …, 1987 - journals.physiology.org
Injection of cholecystokinin (CCK) reduces food intake and delays gastric emptying. We have previously shown that endogenous CCK also reduces food intake. This may be achieved …
Number of citations: 46 journals.physiology.org
Y Iwamoto, R Nakamura, Y Akanuma - Gastroenterologia Japonica, 1984 - Springer
… Proglumide sodium salt was a gift from Kaken Pharmaceutical Co., Tokyo, Japan; synthetic CCK octapeptide (CCK8) was a gift from Dr. MA Ondetti, Squibb Institute for Medical …
Number of citations: 4 link.springer.com
Y Iwamoto, R Yamamoto, T Kuzuya - Pancreas, 1987 - journals.lww.com
The effects of a new glutaramic acid derivative, 3, 4-dichloro-benzamido-N, N-dipentyl-glutaramic acid (CR-1409), on cholecystokinin-stimulated amylase release and 125I-…
Number of citations: 25 journals.lww.com
JV Menani, AK Johnson - American Journal of Physiology …, 1998 - journals.physiology.org
… Louis, MO), and proglumide sodium salt and CCK-8 sulfated (cholecystokinin fragment 26–33) were purchased from Research Biochemical International (Natick, MA). All drugs for …
Number of citations: 75 journals.physiology.org
G Shillabeer, JS Davison - Regulatory peptides, 1984 - Elsevier
Cholecystokinin, secreted in response to ingested food entering the duodenum, may play a role in limiting food intake. Inhibition of cholecystokinin should therefore induce an increase …
Number of citations: 71 www.sciencedirect.com
Y IWAMOTO, R NAKAMURA, T YAMANOUCHI… - Biomedical …, 1983 - jstage.jst.go.jp
… Proglumide sodium salt was a gift from Kaken Pharmaceutical Co., Tokyo, Japan; synthetic cholecystokinin octapeptide (CCK8) was a gift from Dr MA Ondetti, Squibb Institute for …
Number of citations: 3 www.jstage.jst.go.jp
VC Rubio, FJ Sánchez-Vázquez, JA Madrid - Physiology & behavior, 2008 - Elsevier
… , a naive lot of 12 individually housed sea bass of 305 ± 46 g in body weight (mean ± SD) was administered with increasing doses (5, 15, and 25 mg/kg BW) of proglumide sodium salt (…
Number of citations: 57 www.sciencedirect.com
WR Ewart, DL Wingate - American Journal of Physiology …, 1983 - journals.physiology.org
Extracellular unitary recordings were made from neurons in the rat dorsal vagal nucleus, and the response of these neurons to iontophoretically applied cholecystokinin octapeptide (…
Number of citations: 56 journals.physiology.org
G Shillabeer, JS Davison - American Journal of Physiology …, 1987 - journals.physiology.org
… of endogenous CCK to the fed pattern of motility was assessed by use of proglumide sodium salt, a specific competitive antagonist of CCK and related peptides (Rotta Research …
Number of citations: 29 journals.physiology.org
G Shillabeer, JS Davison - Regulatory peptides, 1985 - Elsevier
Cholecystokinin, secreted when ingested food enters the duodenum, may act as a satiety factor. Injection of proglumide, a specific antagonist of cholecystokinin, induced an increase in …
Number of citations: 10 www.sciencedirect.com

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